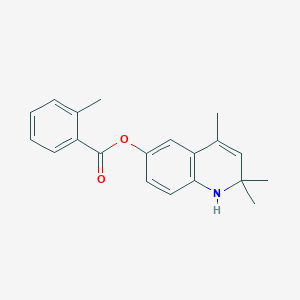
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate, also known as TDB or TAK-242, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of Toll-like receptor (TLR) inhibitors and has shown promising results in various preclinical studies.
Wirkmechanismus
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins, such as MyD88 and TRIF, which are necessary for downstream signaling. This results in the inhibition of NF-κB activation and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate has been shown to have anti-inflammatory effects in various preclinical models. It reduces the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and protects against sepsis, endotoxemia, and other inflammatory diseases. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate in lab experiments include its specificity for TLR4 signaling, its small molecular size, and its ability to penetrate cell membranes. However, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate has some limitations, including its relatively low solubility in water and its potential cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate. One potential application is in the treatment of inflammatory diseases, such as sepsis, endotoxemia, and inflammatory bowel disease. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate may also have potential as a therapeutic agent in cancer, as TLR4 signaling has been implicated in tumor growth and metastasis. Further research is needed to fully understand the potential therapeutic applications of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate involves the reaction of 2,4,6-trimethylpyridine with 2-bromo-5-methylbenzoic acid in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate. The purity of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate can be further improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to inhibit TLR4 signaling, which plays a crucial role in the innate immune response and inflammation. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to TLR4 activation. It has also been shown to protect against sepsis, endotoxemia, and other inflammatory diseases in animal models.
Eigenschaften
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-13-7-5-6-8-16(13)19(22)23-15-9-10-18-17(11-15)14(2)12-20(3,4)21-18/h5-12,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCWVWGOQMIFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)NC(C=C3C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

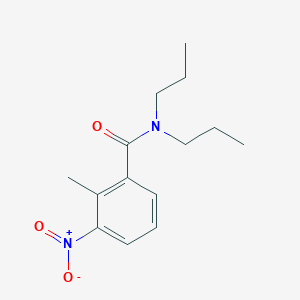
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)
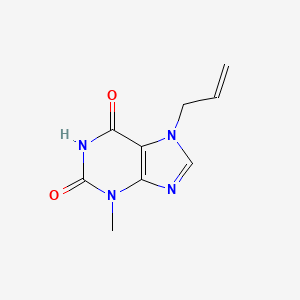
![N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842861.png)
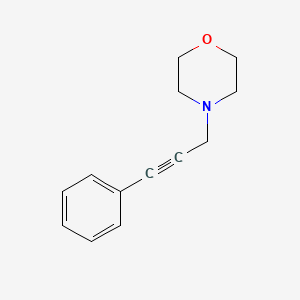
![2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5842885.png)
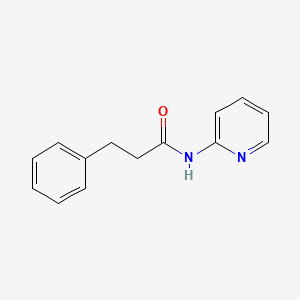
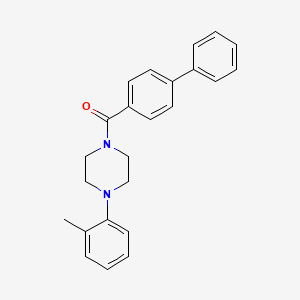
![N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842896.png)
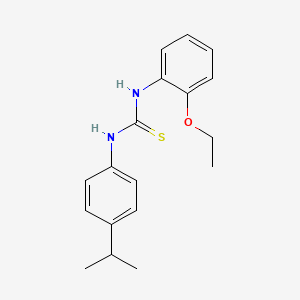
![N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5842904.png)
![3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)